Cas no 1225665-64-4 (1-chloro-2-(difluoromethoxy)-4-methylbenzene)

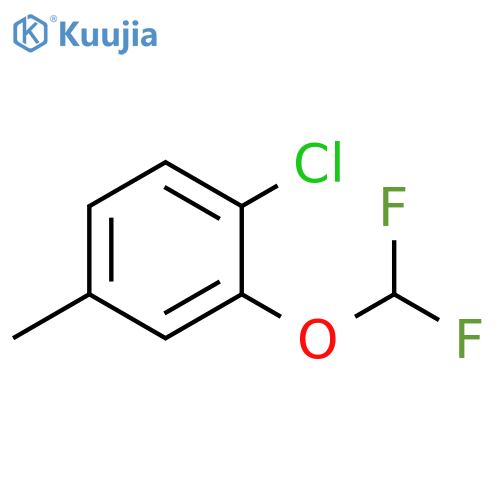

1225665-64-4 structure

商品名:1-chloro-2-(difluoromethoxy)-4-methylbenzene

1-chloro-2-(difluoromethoxy)-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-2-(difluoromethoxy)-4-methylbenzene

- Benzene, 1-chloro-2-(difluoromethoxy)-4-methyl-

- 1-chloro-2-(difluoromethoxy)-4-methylbenzene

-

- インチ: 1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3

- InChIKey: MSQWWFRWHKYEAU-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=C(C)C=C1OC(F)F

1-chloro-2-(difluoromethoxy)-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000589-1g |

4-Chloro-3-(difluoromethoxy)toluene |

1225665-64-4 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| TRC | T775828-100mg |

1-Chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 100mg |

$ 230.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD419405-1g |

1-Chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95+% | 1g |

¥4334.0 | 2023-04-04 | |

| Enamine | EN300-185922-0.05g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 0.05g |

$97.0 | 2023-09-18 | |

| Enamine | EN300-185922-2.5g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 2.5g |

$1008.0 | 2023-09-18 | |

| Aaron | AR01BG03-10g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 10g |

$3063.00 | 2023-12-16 | |

| Aaron | AR01BG03-1g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 1g |

$731.00 | 2025-02-09 | |

| Enamine | EN300-185922-0.25g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 0.25g |

$206.0 | 2023-09-18 | |

| Enamine | EN300-185922-1.0g |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 1g |

$513.0 | 2023-06-08 | |

| Aaron | AR01BG03-50mg |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

1225665-64-4 | 95% | 50mg |

$159.00 | 2025-02-09 |

1-chloro-2-(difluoromethoxy)-4-methylbenzene 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1225665-64-4 (1-chloro-2-(difluoromethoxy)-4-methylbenzene) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量